molecular formula C12H17F2NO B15340302 5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine

5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine

Cat. No.: B15340302
M. Wt: 229.27 g/mol
InChI Key: XYSDCOFLQBXKDZ-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine is an organic compound that features a tert-butyl group, a difluoroethoxy group, and a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine typically involves the introduction of the difluoroethoxy group to a phenylamine derivative. One common method includes the reaction of 5-tert-butyl-2-hydroxyphenylamine with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: Shares the difluoroethoxy group but differs in the presence of a sulfonyl chloride group.

    1-[4-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine: Contains the difluoroethoxy group and a methylated amine group.

Uniqueness

5-tert-Butyl-2-(2,2-difluoroethoxy)-phenylamine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C12H17F2NO

Molecular Weight

229.27 g/mol

IUPAC Name

5-tert-butyl-2-(2,2-difluoroethoxy)aniline

InChI

InChI=1S/C12H17F2NO/c1-12(2,3)8-4-5-10(9(15)6-8)16-7-11(13)14/h4-6,11H,7,15H2,1-3H3

InChI Key

XYSDCOFLQBXKDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(F)F)N

Origin of Product

United States

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